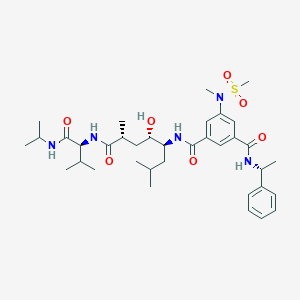
GRL-7234
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRL-7234 is a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartyl protease involved in the production of beta-amyloid peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. The compound is part of a series of high-activity inhibitors designed to target BACE-1, with the aim of reducing beta-amyloid production and potentially mitigating the progression of Alzheimer’s disease .
Preparation Methods
The synthesis of GRL-7234 involves the use of solid-phase synthetic methods. The compound is designed based on a hydroxyethylene framework, which is known for its efficacy in inhibiting aspartyl proteases. The synthetic route typically involves the following steps :
Design and Rational Analysis: A small library of compounds is designed based on previous work and rational analysis.
Solid-Phase Synthesis: Thirteen compounds, including this compound, are synthesized using skilled solid-phase synthetic methods.
Characterization: The structures of the synthesized compounds are determined using nuclear magnetic resonance spectra, low- and high-resolution mass spectra, and optical rotation.
Chemical Reactions Analysis
GRL-7234 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s efficacy as a BACE-1 inhibitor.
Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GRL-7234 has several scientific research applications, including:
Biology: this compound is used to investigate the role of beta-amyloid peptides in the pathogenesis of Alzheimer’s disease.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Mechanism of Action
GRL-7234 exerts its effects by inhibiting the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is responsible for the cleavage of amyloid precursor protein, leading to the production of beta-amyloid peptides. By inhibiting BACE-1, this compound reduces the production of beta-amyloid peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer’s disease patients. The molecular targets and pathways involved include the amyloid precursor protein and the beta-amyloid production pathway .
Comparison with Similar Compounds
GRL-7234 is compared with other similar compounds, such as GRL-8234, GSK188909, NB-533, and KMI-429. These compounds share similar mechanisms of action as BACE-1 inhibitors but differ in their chemical structures and potencies . For example:
GRL-8234: Exhibits a similar reduction in beta-amyloid production but has a different chemical structure.
GSK188909: Causes central beta-amyloid reduction in transgenic mice after acute oral administration.
NB-533: Another potent BACE-1 inhibitor with a distinct chemical structure.
KMI-429: Shares similar inhibitory properties but differs in its molecular framework.
This compound is unique in its specific hydroxyethylene framework and its efficacy in reducing beta-amyloid production .
Properties
Molecular Formula |
C36H55N5O7S |
|---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
3-N-[(4S,5S,7R)-5-hydroxy-2,7-dimethyl-8-[[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]amino]-8-oxooctan-4-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H55N5O7S/c1-21(2)16-30(31(42)17-24(7)33(43)40-32(22(3)4)36(46)37-23(5)6)39-35(45)28-18-27(19-29(20-28)41(9)49(10,47)48)34(44)38-25(8)26-14-12-11-13-15-26/h11-15,18-25,30-32,42H,16-17H2,1-10H3,(H,37,46)(H,38,44)(H,39,45)(H,40,43)/t24-,25-,30+,31+,32+/m1/s1 |
InChI Key |
BJOCXJJVELLFKM-LLWRDSBASA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)C1=CC(=CC(=C1)C(=O)N[C@H](C)C2=CC=CC=C2)N(C)S(=O)(=O)C)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C)C |
Canonical SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C(C)C)C(=O)NC(C)C)O)NC(=O)C1=CC(=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)N(C)S(=O)(=O)C |
Synonyms |
GRL 7234 GRL-7234 GRL7234 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















